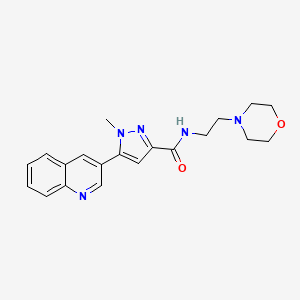![molecular formula C35H47N5O7S B10827187 tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-37476 is a synthetic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org-37476 involves multiple steps. One of the key steps includes the protection of a compound as the tert-butyl carbamate, followed by coupling with piperidine using TBTU to form an amide. Another significant step is the condensation of sulfonyl chloride with L-aspartic mono tert-butyl ester to produce N-sulfonylaspartate .
Industrial Production Methods
Industrial production methods for Org-37476 are typically based on the same synthetic routes used in laboratory settings but scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Org-37476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Org-37476 include potassium hydroxide, phenol, ammonium acetate, and benzoyl anhydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from the reactions of Org-37476 depend on the specific reaction conditions and reagents used. For example, the reaction of Org-37476 with potassium hydroxide in phenol at 140°C followed by ammonium acetate at 155°C produces thieno[3,2-c]pyridine-4-amine .
Scientific Research Applications
Org-37476 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Org-37476 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Org-37476 include:
- Thieno[3,2-c]pyridine-4-amine
- Benzamide derivatives
- N-sulfonylaspartate derivatives
Uniqueness
Org-37476 is unique due to its specific chemical structure and the particular reactions it undergoes. Its ability to interact with a wide range of molecular targets and pathways makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C35H47N5O7S |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C35H47N5O7S/c1-21-17-29(46-7)22(2)23(3)31(21)48(44,45)39-27(20-30(41)47-35(4,5)6)33(42)38-28(34(43)40-15-9-8-10-16-40)19-24-11-12-26-25(18-24)13-14-37-32(26)36/h11-14,17-18,27-28,39H,8-10,15-16,19-20H2,1-7H3,(H2,36,37)(H,38,42)/t27-,28?/m0/s1 |
InChI Key |
PTDUDCRDRXTZTQ-MBMZGMDYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)NC(CC2=CC3=C(C=C2)C(=NC=C3)N)C(=O)N4CCCCC4)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)OC(C)(C)C)C(=O)NC(CC2=CC3=C(C=C2)C(=NC=C3)N)C(=O)N4CCCCC4)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


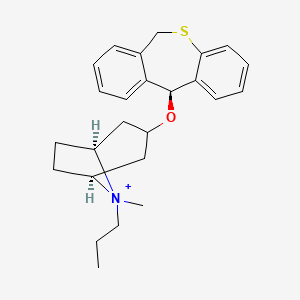
![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)
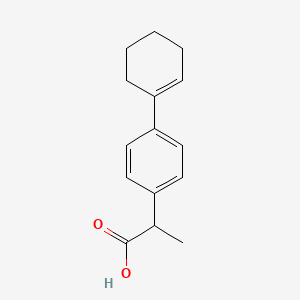
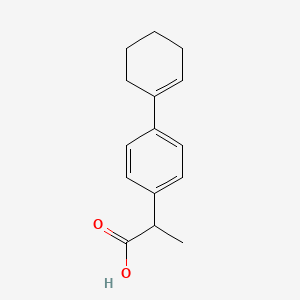
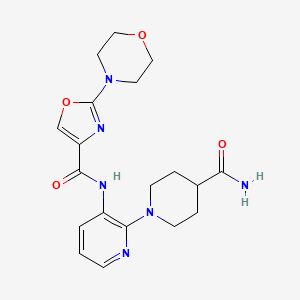
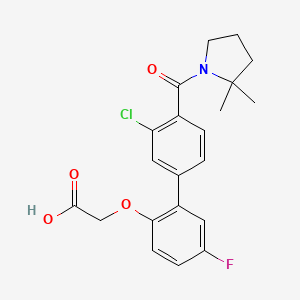
![(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate](/img/structure/B10827149.png)
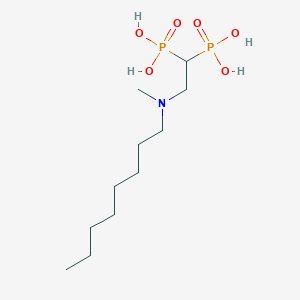
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)

![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
